![molecular formula C28H23N3O3S B2914564 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922703-28-4](/img/structure/B2914564.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound that has been synthesized and studied for its potential antibacterial activity . It is a hybrid antimicrobial that combines the effect of two or more agents .
Synthesis Analysis
The compound was synthesized as described in the referenced paper . The yield was 58%, and the 1H NMR and 13C NMR signals of the corresponding protons and carbon atoms were verified based on their chemical shifts, multiplicities, and coupling constants .Molecular Structure Analysis
The molecular structure of the compound was analyzed using NMR spectroscopy . The compound’s structure was confirmed by comparing the observed NMR signals with the expected signals based on the compound’s structure .Chemical Reactions Analysis
The compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound were analyzed using NMR spectroscopy . The NMR signals of the corresponding protons and carbon atoms were verified based on their chemical shifts, multiplicities, and coupling constants .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse biological activities, including antimicrobial, antifungal, and antitumor effects .
Mode of Action
Thiazole derivatives have been reported to exhibit antibacterial activity, potentially through the formation of a complex with cell-penetrating peptides . This complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes, and shows negligible haemolytic activity towards human RBCs .
Biochemical Pathways
It’s worth noting that thiazole derivatives have been associated with the inhibition of prostaglandin biosynthesis, a key biochemical pathway involved in inflammation .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
The solubility of thiazole compounds in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its specificity towards certain enzymes and receptors. This allows for more targeted and precise experiments. However, one limitation is that the compound may not be effective in all cell types or disease models, and further research is needed to determine its full potential.
Future Directions
There are several future directions for research on N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine the optimal dosage and administration route for these applications. Another future direction is the development of new analogs of the compound with improved efficacy and specificity towards certain enzymes and receptors. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other cellular processes.
Synthesis Methods
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide involves the reaction of 6-ethoxybenzo[d]thiazole-2-amine with 2-bromo-N-(pyridin-3-ylmethyl)benzamide in the presence of a palladium catalyst. The resulting intermediate is then subjected to Suzuki coupling with 2-phenoxyboronic acid to obtain the final product.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has been found to have potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in the progression of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-22-14-15-24-26(17-22)35-28(30-24)31(19-20-9-8-16-29-18-20)27(32)23-12-6-7-13-25(23)34-21-10-4-3-5-11-21/h3-18H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNJTEMWMAUUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.